2-Cloro-mesitileno

Descripción general

Descripción

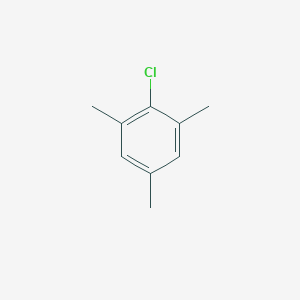

2-Chloromesitylene is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet odor, and is used in a variety of applications in the chemical industry. 2-Chloromesitylene is also known as 1,2-dichlorobenzene, mesitylene dichloride, and dichlorobenzene. The compound is widely used in the manufacture of pesticides, dyes, pharmaceuticals, and other industrial products. It is also used as a solvent for paints, inks, and other industrial materials.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El 2-Cloro-mesitileno es un intermedio valioso en la síntesis orgánica. Su estructura única permite la construcción de moléculas complejas, particularmente en la síntesis de aminas mediante reacciones de sustitución nucleófila. También se utiliza en la preparación de diversos productos farmacéuticos y agroquímicos debido a su reactividad y estabilidad .

Investigación farmacéutica

En la industria farmacéutica, el this compound se puede utilizar en la síntesis de moléculas de fármacos. Su estructura aromática clorada es beneficiosa para crear compuestos con posibles propiedades medicinales. A menudo se utiliza en las primeras etapas del descubrimiento de fármacos cuando se sintetizan bibliotecas de nuevos compuestos para pruebas biológicas .

Ciencia de materiales

El this compound desempeña un papel en el desarrollo de nuevos materiales, incluidos los polímeros y los nanocompuestos. Su incorporación en las cadenas poliméricas puede alterar las propiedades físicas de los materiales, haciéndolo útil en la creación de recubrimientos especializados o aditivos para plásticos .

Ingeniería química

Como intermedio químico, el this compound participa en varios procesos de ingeniería química. Se puede utilizar en el diseño de flujos de proceso y la optimización de reacciones químicas, particularmente en la producción de productos químicos de alta pureza para aplicaciones electrónicas e industriales .

Aplicaciones ambientales

El papel del compuesto en la ciencia ambiental está surgiendo, particularmente en el análisis y la descomposición de contaminantes. El this compound se puede utilizar como estándar en métodos analíticos para detectar compuestos similares en muestras ambientales, ayudando a la monitorización y tratamiento de sitios contaminados .

Química analítica

En la química analítica, el this compound se utiliza como reactivo y estándar para la calibración en varias técnicas espectroscópicas y cromatográficas. Su estructura y propiedades bien definidas lo convierten en un excelente candidato para el desarrollo y validación de métodos en el análisis de mezclas complejas .

Safety and Hazards

2-Chloromesitylene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water and seek medical help if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

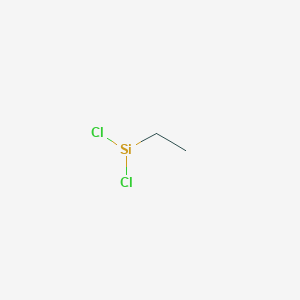

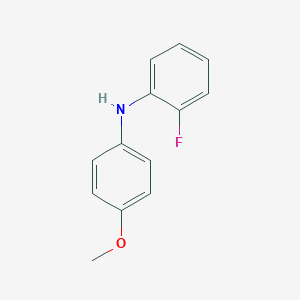

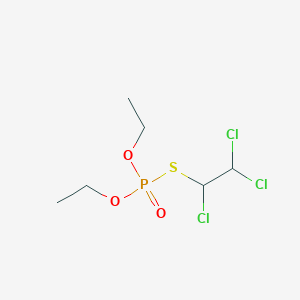

2-chloro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZACGWEPQLKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870900 | |

| Record name | 2-Chloro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-04-5 | |

| Record name | Benzene, 2-chloro-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-chloromesitylene formed?

A1: The research by [] demonstrates that 2-chloromesitylene is formed through the reaction of mesitylene (1,3,5-trimethylbenzene) with copper(II) chloride at high temperatures. The reaction proceeds via a radical cation mechanism, where an electron is removed from the aromatic π-system of mesitylene by copper(II) chloride. This leads to the formation of a radical cation intermediate, which subsequently reacts with chloride ions to yield 2-chloromesitylene.

Q2: What is the structure and molecular formula of 2-chloromesitylene?

A2: 2-Chloromesitylene has the molecular formula C9H11Cl. Its structure consists of a mesitylene ring (1,3,5-trimethylbenzene) with a chlorine atom substituted at one of the ring positions adjacent to a methyl group.

Q3: Are there any other products formed alongside 2-chloromesitylene during the reaction with copper(II) chloride?

A3: While the primary focus of the research paper [] is the formation of the chlorinated product, it does mention that the reaction likely involves complex radical pathways. Therefore, it is plausible that other byproducts might be generated during the reaction. Further investigation would be needed to identify and characterize any additional products formed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)